

3-iodo-7-nitro-1H-indazole solubility data

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Compound of Interest

Compound Name: 3-iodo-7-nitro-1H-indazole

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An In-Depth Technical Guide to the Solubility Assessment of **3-iodo-7-nitro-1H-indazole**

Abstract

3-iodo-7-nitro-1H-indazole is a key heterocyclic building block in medicinal chemistry, primarily utilized as a synthetic intermediate for the development of complex therapeutic agents, including kinase inhibitors.[1] A thorough understanding of its physicochemical properties, particularly solubility, is paramount for its effective use in both synthetic reactions and early-stage drug discovery screening. This guide addresses the notable absence of public solubility data for this compound by providing a comprehensive, field-proven framework for its determination. We present a detailed protocol based on the gold-standard shake-flask method for thermodynamic solubility assessment, coupled with a robust HPLC-UV method for quantification. This document is designed for researchers, chemists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step instructions required to generate reliable and reproducible solubility data.

Introduction: The Significance of 3-iodo-7-nitro-1H-indazole

Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous compounds with significant biological activity.[2] **3-iodo-7-nitro-1H-indazole**, with its distinct functional groups—an iodinated carbon for cross-coupling reactions, a nitro group for further functionalization, and the indazole core—serves as a versatile precursor for synthesizing diverse libraries of potential drug candidates.[1]

Solubility is a critical determinant of a compound's utility. In process chemistry, it dictates solvent choice for reactions and purification. In pharmacology, aqueous solubility profoundly impacts biological assay reliability and is a key factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.^[3] Given the increasing prevalence of poorly soluble compounds in drug discovery pipelines, the early and accurate assessment of solubility is essential to avoid costly late-stage failures.^[4]

This guide provides the necessary protocols to systematically characterize the solubility of **3-iodo-7-nitro-1H-indazole** in a range of pharmaceutically relevant solvents.

Physicochemical Properties

A summary of the known properties of **3-iodo-7-nitro-1H-indazole** is presented below.

Property	Value	Source
CAS Number	864724-64-1	[1]
Molecular Formula	C ₇ H ₄ IN ₃ O ₂	[1]
Molecular Weight	289.03 g/mol	[1]
Appearance	Powder (typical for similar compounds)	Assumed
Primary Use	Synthetic cross-coupling intermediate	[1]

Principles of Solubility Determination

Understanding the distinction between kinetic and thermodynamic solubility is crucial for selecting the appropriate experimental design.

- Kinetic Solubility:** This is a high-throughput measurement of how readily a compound, predissolved in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer.^{[5][6]} It is useful for early-stage screening but can often overestimate the true solubility.
- Thermodynamic Solubility:** This represents the true equilibrium concentration of a compound in a saturated solution, where the dissolved solute is in equilibrium with an excess of the

solid phase.[3] It is the definitive measure required for biopharmaceutical classification and formulation development. The shake-flask method is the universally accepted standard for determining thermodynamic solubility.[7][8]

This guide focuses on the rigorous determination of thermodynamic solubility, which provides the most reliable and fundamental data for research and development.

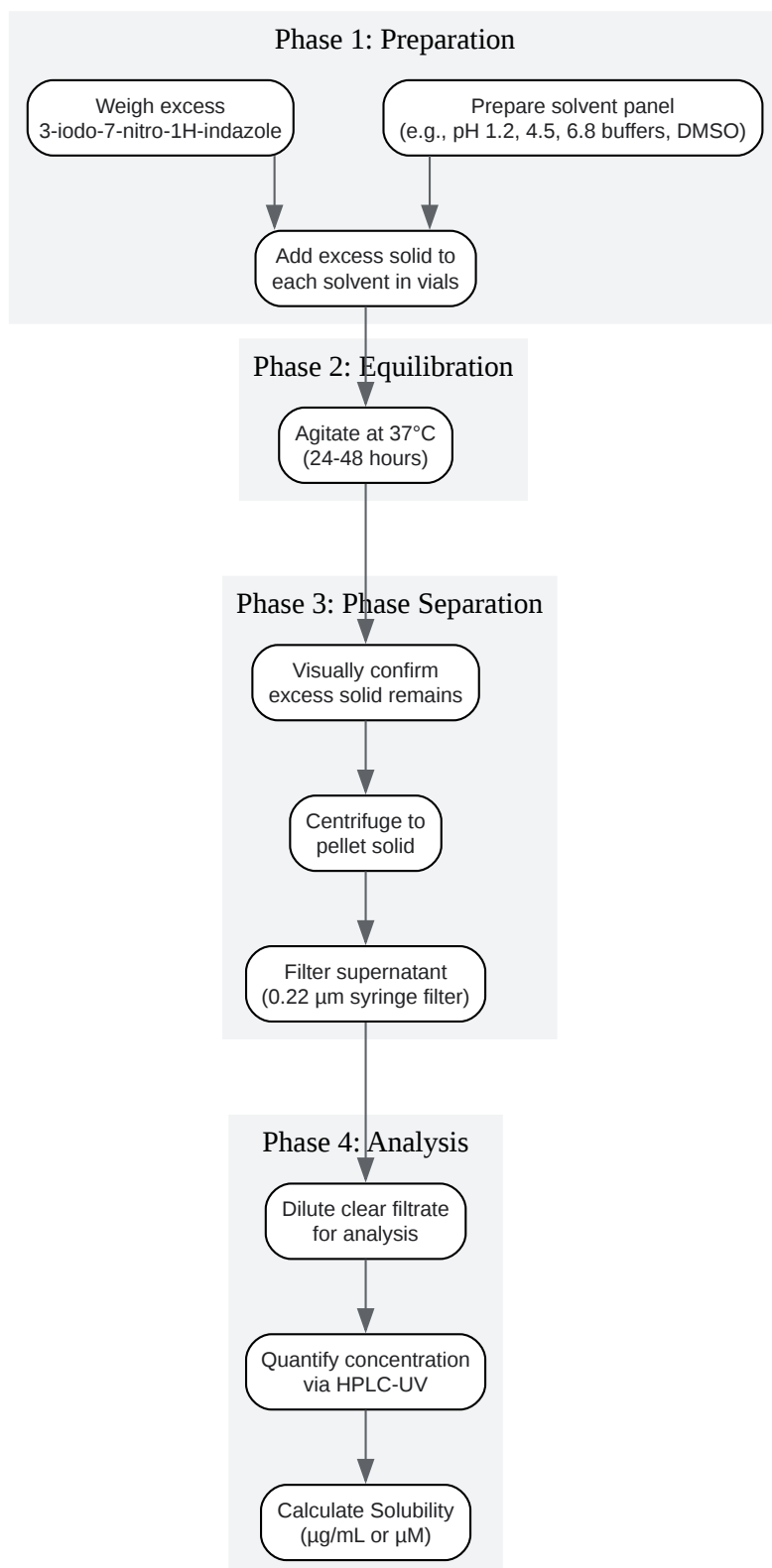
Experimental Workflow for Thermodynamic Solubility Determination

The following protocol details the shake-flask method, which is designed to be a self-validating system by ensuring that equilibrium is reached and accurately measured.

Causality Behind Experimental Choices

- **Solvent Selection:** The choice of solvents is critical. We begin with aqueous buffers across the physiological pH range (1.2 to 6.8) as recommended by ICH guidelines, as this is most relevant to oral drug absorption.[9] Organic and co-solvents common in pharmaceutical development (e.g., DMSO, Ethanol, PEG 400) are included to establish a broader solubility profile for formulation and synthesis applications.[10][11]
- **Temperature Control:** Solubility is temperature-dependent. Experiments are conducted at 37 ± 1 °C to mimic physiological conditions relevant to biopharmaceutical assessment.[7][9]
- **Equilibration Time:** Reaching true equilibrium is the most critical and time-consuming step. An incubation period of 24 to 48 hours with continuous agitation is typically sufficient for most compounds to ensure the dissolution process has completed.[12][13]
- **Excess Solid:** The presence of undissolved solid material at the end of the experiment is essential visual proof that a saturated solution has been achieved and equilibrium has been established.[8]

Experimental Workflow Diagram



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Caption: Thermodynamic solubility determination workflow using the shake-flask method.

Step-by-Step Protocol

Materials:

- **3-iodo-7-nitro-1H-indazole** (solid powder)
- Analytical balance
- Glass vials with screw caps (e.g., 4 mL)
- Orbital shaker with temperature control
- Centrifuge
- Syringes and syringe filters (0.22 μ m, PTFE or other chemically resistant membrane)
- HPLC system with UV detector
- Volumetric flasks and pipettes
- Solvent Panel (suggested):
 - Phosphate Buffered Saline (PBS), pH 7.4
 - Simulated Gastric Fluid (pH 1.2 buffer)[[7](#)]
 - Acetate Buffer (pH 4.5)[[7](#)]
 - Phosphate Buffer (pH 6.8)[[7](#)]
 - Dimethyl sulfoxide (DMSO)
 - Ethanol (EtOH)
 - Polyethylene glycol 400 (PEG 400)

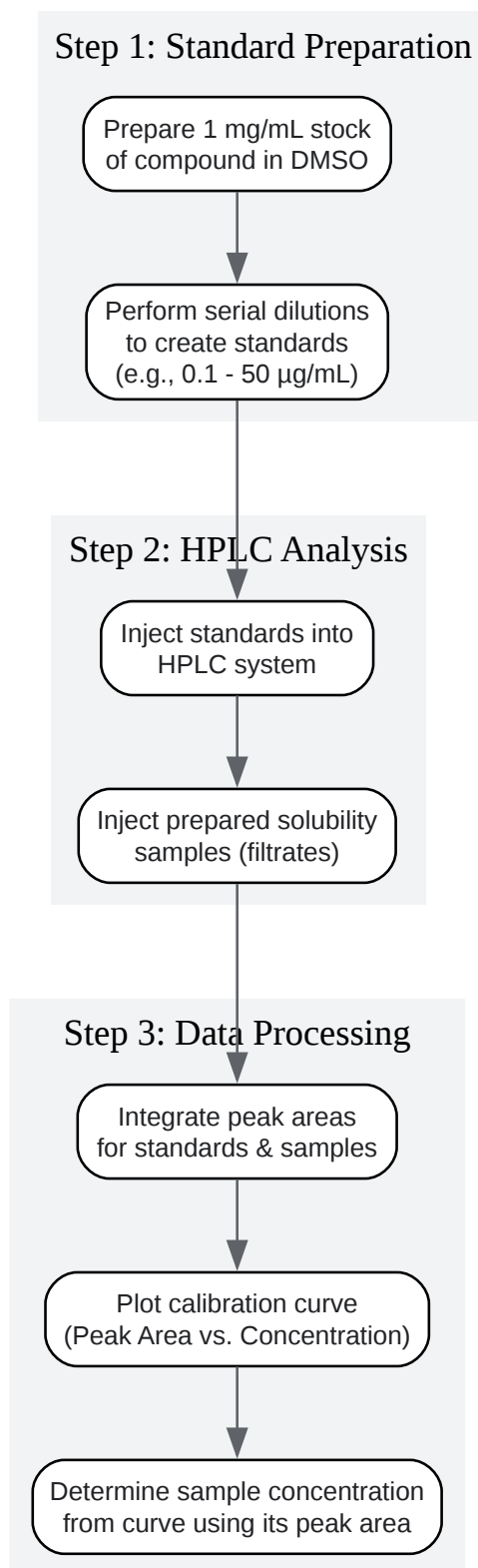
Procedure:

- Preparation: Add an excess amount (e.g., 2-5 mg) of **3-iodo-7-nitro-1H-indazole** to a series of labeled vials. The exact mass should be sufficient to ensure solid material remains after equilibration.
- Solvent Addition: Add a precise volume (e.g., 2 mL) of each selected solvent or buffer to the corresponding vials.
- Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (37 °C). Allow the samples to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.[\[13\]](#)
- Phase Separation:
 - After incubation, visually inspect each vial to confirm the presence of undissolved solid. This is a critical checkpoint.
 - Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.
 - Carefully withdraw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step removes any remaining microscopic particles.
- Quantification:
 - Prepare necessary dilutions of the clear filtrate with the appropriate mobile phase to ensure the concentration falls within the linear range of the HPLC calibration curve.
 - Analyze the samples using the validated HPLC-UV method described in Section 4.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and robust method for quantifying the concentration of the dissolved analyte in the filtered supernatant.[\[14\]](#)
[\[15\]](#)

Analytical Workflow Diagram



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Caption: HPLC-UV quantification workflow for solubility determination.

Step-by-Step Protocol for HPLC Method Development

This protocol provides a starting point for developing a suitable quantification method. The method must be validated for linearity, accuracy, and precision.

Instrumentation and Conditions:

- HPLC System: Quaternary pump, autosampler, column oven, UV-Vis or Diode Array Detector.[\[16\]](#)
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: Scan for maximal absorbance between 220-400 nm; a nitroaromatic compound is likely to have strong absorbance around 254 nm or higher.
- Injection Volume: 10 µL.

Procedure:

- Standard Curve Preparation:
 - Prepare a primary stock solution of **3-iodo-7-nitro-1H-indazole** at 1 mg/mL in DMSO.
 - Perform a serial dilution of the stock solution with mobile phase to create a series of calibration standards ranging from approximately 0.1 µg/mL to 50 µg/mL.

- Analysis:
 - Inject the calibration standards to generate a standard curve. Plot the peak area against the known concentration of each standard. The curve should have a correlation coefficient (r^2) of >0.995 .
 - Inject the diluted filtrate samples from the solubility experiment.
- Calculation:
 - Determine the concentration of the diluted sample from its peak area using the linear regression equation of the standard curve.
 - Calculate the original solubility in the vial by multiplying the measured concentration by the dilution factor.

$$\text{Solubility } (\mu\text{g/mL}) = \text{Concentration from Curve } (\mu\text{g/mL}) \times \text{Dilution Factor}$$

Data Presentation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison.

Table 1: Thermodynamic Solubility of **3-iodo-7-nitro-1H-indazole** at 37 °C

Solvent/Buffer	pH	Solubility ($\mu\text{g/mL}$)	Solubility (μM)
Simulated Gastric Fluid	1.2	Experimental Value	Calculated Value
Acetate Buffer	4.5	Experimental Value	Calculated Value
Phosphate Buffer	6.8	Experimental Value	Calculated Value
PBS	7.4	Experimental Value	Calculated Value
Ethanol	N/A	Experimental Value	Calculated Value
DMSO	N/A	Experimental Value	Calculated Value

| PEG 400 | N/A | Experimental Value | Calculated Value |

Note: The molar solubility (μM) is calculated by dividing the solubility in $\mu\text{g/mL}$ by the molecular weight (289.03 g/mol) and multiplying by 1000.

Conclusion

While **3-iodo-7-nitro-1H-indazole** is a valuable research tool, the lack of fundamental physicochemical data like solubility presents a significant hurdle to its efficient application. The protocols detailed in this guide provide a robust and scientifically rigorous framework for researchers to generate this critical data. By systematically applying the shake-flask method for thermodynamic solubility and a validated HPLC-UV method for quantification, scientists can confidently characterize this compound, enabling more informed decisions in solvent selection for synthesis, reaction optimization, and the design of early-stage biological screens. This foundational knowledge is indispensable for accelerating the journey of discovery from a chemical building block to a potential therapeutic agent.

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